molecular formula C17H24O4 B11950668 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid

2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid

Cat. No.: B11950668
M. Wt: 292.4 g/mol
InChI Key: FMNVVYQPCKUNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid is an organic compound with the molecular formula C17H24O4. It is known for its unique structure, which includes a benzoic acid core with a tert-butyl and methylbutoxycarbonyl substituent. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid typically involves the esterification of benzoic acid with tert-butyl 3-methylbutyl carbonate. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactor systems ensures better control over reaction conditions and higher yields.

Scientific Research Applications

2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid involves its reactivity as an ester. The compound can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid is unique due to the presence of both tert-butyl and methylbutoxycarbonyl groups, which confer specific reactivity and properties. This makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2,2,5-trimethylhexan-3-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-11(2)10-14(17(3,4)5)21-16(20)13-9-7-6-8-12(13)15(18)19/h6-9,11,14H,10H2,1-5H3,(H,18,19)

InChI Key

FMNVVYQPCKUNGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.